molecular formula C17H13ClN2O2 B11141191 2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole

Cat. No.: B11141191
M. Wt: 312.7 g/mol
InChI Key: LKCNESJQVZYPHI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-chlorobenzohydrazide with 4-(prop-2-en-1-yloxy)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Addition Reactions: The prop-2-en-1-yloxy group can undergo addition reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted phenyl derivatives, while oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes, leading to cell death. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the prop-2-en-1-yloxy group, leading to different reactivity and applications.

    2-(4-Methylphenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole: Contains a methyl group instead of a chlorine atom, affecting its chemical properties and biological activity.

Uniqueness

The presence of both the chlorophenyl and prop-2-en-1-yloxyphenyl groups in 2-(4-Chlorophenyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole imparts unique chemical properties, such as enhanced reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H13ClN2O2/c1-2-11-21-15-9-5-13(6-10-15)17-20-19-16(22-17)12-3-7-14(18)8-4-12/h2-10H,1,11H2

InChI Key

LKCNESJQVZYPHI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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